molecular formula C12H14O B1621085 4-Methyl-3-phenylpent-3-en-2-one CAS No. 53546-26-2

4-Methyl-3-phenylpent-3-en-2-one

Cat. No.: B1621085
CAS No.: 53546-26-2
M. Wt: 174.24 g/mol
InChI Key: JHMXPMSASKLPAU-UHFFFAOYSA-N
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Description

Contextualization within Enone Chemistry and Aromatic Ketone Derivatives

4-Methyl-3-phenylpent-3-en-2-one belongs to the family of organic compounds known as enones, which feature a conjugated system of an alkene and a ketone functional group. hmdb.ca This arrangement imparts unique reactivity to the molecule. The presence of a phenyl group also classifies it as an aromatic ketone, adding another layer of chemical complexity and potential for diverse reactions. Aromatic ketones are integral components in a vast array of organic transformations and are found in numerous biologically active molecules and materials.

The core structure of an enone provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity is a cornerstone of its synthetic utility. The specific substituents on the enone scaffold, in this case, a phenyl group and multiple methyl groups, significantly influence its electronic properties and steric environment, thereby dictating its behavior in chemical reactions.

Structural Features and Stereochemical Considerations of the Methylphenylpentenone Scaffold

The systematic IUPAC name for the compound is this compound. nih.gov Its molecular formula is C₁₂H₁₄O, with a molecular weight of 174.24 g/mol . nih.gov The key structural feature is a pentenone backbone with a phenyl group attached to the C3 position and methyl groups at the C2 (as part of the ketone) and C4 positions.

A critical aspect of the structure of this compound is the potential for stereoisomerism around the carbon-carbon double bond. Due to the presence of different substituents on each of the double-bonded carbons (C3 and C4), the molecule can exist as two geometric isomers: (E) and (Z).

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For the double bond in this compound:

At C3, the phenyl group has a higher priority than the acetyl group.

At C4, the isopropyl group has a higher priority than the implicit hydrogen atom.

Therefore, the (E)-isomer has the high-priority phenyl and isopropyl groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. The (E)-isomer of the related compound, (E)-3-methyl-4-phenylpent-3-en-2-one, is documented in chemical databases.

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₁₂H₁₄O nih.gov
Molecular Weight 174.24 g/mol nih.gov
CAS Number 53546-26-2 chemicalbook.com

Significance of this compound in Contemporary Organic Synthesis Research

While extensive research specifically highlighting this compound is not abundant in the scientific literature, its structural motifs suggest significant potential as a versatile intermediate in organic synthesis. The synthesis of structurally related tetrasubstituted enones is an active area of research, often employing advanced catalytic methods.

For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and could be envisioned for the synthesis of this compound. Similarly, rhodium-catalyzed reactions are known to be effective in the synthesis of complex aromatic and heterocyclic compounds. The development of stereoselective methods to access specific isomers of such tetrasubstituted alkenes is of particular interest to the synthetic community.

The reactivity of the enone functionality allows for a variety of transformations. For example, it can undergo conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. The carbonyl group can be targeted by nucleophiles, or the entire molecule can participate in cycloaddition reactions.

Furthermore, derivatives of similar aromatic ketones and enones have shown promise in medicinal chemistry and materials science. For example, various pyridine (B92270) derivatives synthesized from enones have demonstrated antimicrobial and cytoprotective activities. mdpi.commdpi.com While the biological activity of this compound itself has not been extensively reported, its scaffold could serve as a starting point for the development of new therapeutic agents.

Properties

CAS No.

53546-26-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-methyl-3-phenylpent-3-en-2-one

InChI

InChI=1S/C12H14O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

JHMXPMSASKLPAU-UHFFFAOYSA-N

SMILES

CC(=C(C1=CC=CC=C1)C(=O)C)C

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)C)C

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 4 Methyl 3 Phenylpent 3 En 2 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone System

The defining feature of 4-Methyl-3-phenylpent-3-en-2-one is its conjugated system, which offers two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon of the double bond (C-4). youtube.comyoutube.com Attack at the carbonyl carbon is termed direct or 1,2-addition, while attack at the β-carbon is known as conjugate or 1,4-addition. youtube.comrsc.orglibretexts.org The competition between these two pathways is a central theme in the chemistry of this molecule.

Direct 1,2-Addition Pathways

Direct addition of a nucleophile to the carbonyl carbon (C-2) results in the formation of a tertiary alcohol after protonation. This pathway is mechanistically similar to the nucleophilic addition to simple ketones. rsc.orgyoutube.com The reaction proceeds via an initial attack on the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral alkoxide intermediate, which is subsequently protonated upon aqueous workup. youtube.com

This 1,2-addition pathway is generally favored by "hard" nucleophiles, such as Grignard reagents and organolithium compounds. youtube.com The high degree of substitution at the β-carbon (C-4) in this compound significantly sterically hinders the 1,4-addition pathway, thereby making 1,2-addition a more probable outcome even with nucleophiles that might otherwise favor conjugate addition. youtube.com

Table 1: Factors Favoring 1,2-Addition vs. 1,4-Addition

FactorFavors 1,2-Addition (Direct)Favors 1,4-Addition (Conjugate)
Nucleophile Type Hard Nucleophiles (e.g., Grignard reagents, Organolithiums)Soft Nucleophiles (e.g., Gilman reagents, Enolates, Thiols, Amines) youtube.com
Steric Hindrance High hindrance at the β-carbonLow hindrance at the β-carbon
Temperature Low temperatures (Kinetic Control) libretexts.orgHigh temperatures (Thermodynamic Control) libretexts.org
Substrate Aldehydes are more prone than ketonesKetones, Esters

Conjugate 1,4-Addition Mechanisms

In conjugate addition, the nucleophile attacks the electrophilic β-carbon (C-4), leading to the formation of a resonance-stabilized enolate intermediate. fiveable.meopenstax.org The negative charge is delocalized across the oxygen atom and the α-carbon. Subsequent protonation, typically at the α-carbon (C-3), yields the saturated ketone product. libretexts.orgopenstax.org

This pathway is characteristic of "soft" nucleophiles, which include Gilman reagents (lithium diorganocuprates), enamines, and enolates (as in the Michael reaction). youtube.comfiveable.me However, for this compound, the tetrasubstituted nature of the β-carbon presents a substantial steric barrier to incoming nucleophiles, making 1,4-addition less favorable compared to less substituted enones. youtube.com While challenging, this reaction could potentially be achieved with highly reactive soft nucleophiles under conditions that favor thermodynamic control. libretexts.org

Carbanion Formation and Subsequent Reactivity

Carbanions, specifically enolates, are key intermediates in the chemistry of α,β-unsaturated ketones. siue.edu While the most common carbanionic intermediate is the enolate formed during 1,4-addition, it's also possible to generate a carbanion by deprotonation. The protons on the methyl group attached to the carbonyl (C-1) are acidic and can be removed by a strong, non-nucleophilic base.

However, a more synthetically relevant carbanion is the homoenolate anion. This species can be generated under photocatalytic conditions through a two-electron reduction of the enone system. acs.org The resulting β-keto carbanion can then react with various electrophiles, effectively achieving an umpolung (polarity reversal) of the typical enone reactivity. acs.org The enolate intermediates formed via conjugate addition can also act as nucleophiles themselves, reacting with electrophiles in a subsequent step. rsc.orgyoutube.com

Electrophilic and Radical Transformations of the Enone Moiety

Beyond its reactions with nucleophiles, the enone moiety of this compound can also participate in transformations involving electrophiles and radicals.

Electrophilic additions to the π-system of enones are generally less common due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophilic attack. acs.org However, recent advances have shown that umpoled electrophilic 1,4-additions can be achieved under photocatalytic conditions. acs.org This process involves the in-situ generation of a homoenolate anion from the enone, which then attacks an electrophile like carbon dioxide or an aldehyde. acs.org

Radical additions to the alkene component of enones provide another avenue for functionalization. acs.orgnih.gov These reactions typically proceed via a chain mechanism initiated by a radical species. libretexts.org The initiating radical adds to the double bond, with a preference for addition at the β-carbon to generate a more stable α-carbonyl radical. This intermediate then propagates the chain. The presence of the phenyl group at the β-position can further stabilize the radical intermediate through resonance. Visible-light-activated photoredox catalysis has emerged as a powerful method for generating alkyl radicals that can add to acceptor-substituted alkenes like enones. acs.orgnih.gov

Pericyclic and Cycloaddition Reactions (e.g., Diels-Alder)

Pericyclic reactions, particularly cycloadditions, represent a powerful tool for ring formation. The α,β-unsaturated system in this compound can potentially participate as a component in these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org Enones are often used as dienophiles, typically reacting with electron-rich dienes. organic-chemistry.org However, the reactivity of an alkene as a dienophile is significantly diminished by steric hindrance. As this compound possesses a tetrasubstituted double bond, its participation as a dienophile in a Diels-Alder reaction is expected to be extremely sluggish or completely inhibited under standard thermal conditions.

A more plausible cycloaddition pathway for this substrate is a photochemical [2+2] cycloaddition. wikipedia.org This reaction occurs between an excited-state enone and a ground-state alkene, proceeding through a stepwise mechanism involving a diradical intermediate to form a cyclobutane (B1203170) ring. wikipedia.orgbgsu.edu Both intermolecular and intramolecular versions of this reaction are known. wikipedia.org

Table 2: Cycloaddition Reactivity Profile

Reaction TypeRole of EnoneExpected Reactivity for this compoundRationale
Diels-Alder [4+2] DienophileVery Low to NoneSevere steric hindrance from the tetrasubstituted double bond. organic-chemistry.org
Photochemical [2+2] Alkene ComponentModerate to GoodStepwise diradical mechanism is less sensitive to steric hindrance than the concerted Diels-Alder. wikipedia.org
1,3-Dipolar Cycloaddition DipolarophileLowSimilar to Diels-Alder, steric hindrance is a major limiting factor.

Rearrangement Reactions and Isomerization Pathways

The structural framework of this compound can be susceptible to various rearrangement and isomerization reactions, often catalyzed by acid or base.

The most fundamental isomerization for unsaturated ketones is the migration of the double bond between the α,β- and β,γ-positions. vaia.com For this compound, the α,β-isomer is the thermodynamically more stable form due to the conjugation between the double bond and the carbonyl group. However, under certain conditions, equilibrium with the β,γ-isomer, 4-Methyl-3-phenylpent-4-en-2-one, could be established. Base-catalyzed isomerization proceeds through the formation of a common enolate intermediate, while acid-catalyzed isomerization occurs via protonation of the carbonyl and subsequent tautomerization. vaia.com

More complex skeletal rearrangements can also be envisaged. For instance, Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones can proceed through a hydrogenation/isomerization cascade, leading to chiral saturated alcohols. rsc.org Other catalytic systems, often employing transition metals or Lewis acids, can promote various rearrangements of the unsaturated ketone scaffold, potentially leading to structurally diverse products. rsc.orgnih.gov

Mechanistic Elucidation of Synthetic Transformations Involving this compound and its Analogs

The elucidation of reaction mechanisms for this compound and its analogs involves a detailed examination of the factors that influence the course of a chemical transformation. Key to this understanding is the interplay between kinetics and thermodynamics, as well as the direct observation or trapping of fleeting intermediates.

The reactions of α,β-unsaturated ketones are often governed by a competition between kinetic and thermodynamic control. This principle is particularly relevant in conjugate addition reactions, a hallmark of this class of compounds.

Kinetic vs. Thermodynamic Control:

In the context of reactions involving this compound, the initial attack of a nucleophile can occur at two primary electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). The product distribution is often dependent on the reaction conditions.

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the major product is the one that is formed fastest. This is known as the kinetic product. For many α,β-unsaturated ketones, 1,2-addition can be the kinetically favored pathway, especially with strong, hard nucleophiles.

Thermodynamic Control: At higher temperatures, the initial addition steps may become reversible. Under these conditions, the product distribution reflects the relative stabilities of the products. The more stable product, known as the thermodynamic product, will predominate at equilibrium. For α,β-unsaturated ketones, the 1,4-conjugate addition product is often the more thermodynamically stable outcome. rsc.org

The phenyl group and the methyl groups on the double bond of this compound influence the electrophilicity of the β-carbon and the steric accessibility of both the carbonyl carbon and the β-carbon, thereby affecting the rates of both 1,2- and 1,4-addition.

While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported in the available literature, studies on analogous systems provide valuable insights. For instance, research on the reaction of other α,β-unsaturated ketones with nucleophiles has established the general principles of how temperature and reactant structure dictate the kinetic versus thermodynamic product ratio. rsc.org

A study on the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds reported a wide range of second-order rate constants (k2), highlighting the significant influence of the structure of both the enone and the nucleophile on the reaction kinetics. nih.gov For example, the rate constants for the reaction of different α,β-unsaturated carbonyl compounds with N-acetylcysteine varied by over 250-fold. nih.gov This underscores the importance of empirical determination of kinetic parameters for each specific system.

Table 1: General Factors Influencing Kinetic vs. Thermodynamic Control in Reactions of α,β-Unsaturated Ketones

FactorCondition Favoring Kinetic ProductCondition Favoring Thermodynamic Product
Temperature LowHigh
Reaction Time ShortLong
Base Strength (for enolate formation) Strong, sterically hindered (e.g., LDA)Weaker (e.g., alkoxides)
Solvent AproticProtic

This table presents generalized principles for α,β-unsaturated ketones. Specific data for this compound is not available in the searched literature.

The elucidation of a reaction mechanism is greatly aided by the identification and characterization of transient species, or intermediates, that are formed along the reaction pathway. In the synthetic transformations of this compound, enolates are key reaction intermediates.

Enolate Intermediates:

Conjugate addition of a nucleophile to this compound results in the formation of an enolate intermediate. This species is characterized by a negative charge delocalized over the oxygen atom and the α-carbon. The structure and stability of this enolate are crucial in determining the subsequent steps of the reaction, which typically involve protonation to yield the final product.

The geometry of the enolate can also play a significant role, particularly in stereoselective reactions. For unsymmetrical ketones, two different enolates can potentially form: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: Formed by the removal of a proton from the less sterically hindered α-carbon. It is formed faster but is generally less stable.

Thermodynamic Enolate: Formed by the removal of a proton from the more substituted α-carbon, leading to a more substituted and thus more stable double bond in the enolate.

In the case of the enolate formed after conjugate addition to this compound, the subsequent protonation can occur at the α-carbon to give the saturated ketone product.

Characterization of Intermediates:

Direct observation and characterization of reactive intermediates like enolates are often challenging due to their short lifetimes. However, various techniques can be employed:

Spectroscopic Methods: Low-temperature Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can sometimes be used to directly observe and characterize enolates. While specific spectroscopic data for the enolate of this compound is not readily available, studies on similar systems have successfully utilized these techniques.

Trapping Experiments: Intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. For example, an enolate intermediate can be trapped by an alkylating agent.

Computational Studies: Quantum chemical calculations can provide valuable information on the structure, stability, and energy of reaction intermediates and transition states, offering insights into the reaction mechanism. smu.edu

Research on the mechanism of Michael reactions involving other α,β-unsaturated ketones has provided evidence for the formation of enolate intermediates through various experimental and computational methods. mdpi.com For instance, in some organocatalytic Michael reactions, the key nucleophilic species has been identified as an enolate rather than the more commonly proposed enamine. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Phenylpent 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 4-Methyl-3-phenylpent-3-en-2-one provides crucial information about the number and types of protons present in the molecule. The expected signals would include those for the aromatic protons of the phenyl group, the methyl protons, and any vinylic protons. The integration of these signals corresponds to the number of protons of each type, while their multiplicity (singlet, doublet, triplet, etc.) reveals information about neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic (Phenyl)7.2 - 7.5Multiplet5H
Methyl (Ketone)~2.1Singlet3H
Methyl (Vinylic)~1.9Singlet3H
Methyl (Vinylic)~2.2Singlet3H

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the ketone is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)> 190
Aromatic (Quaternary)135 - 145
Aromatic (CH)125 - 130
Vinylic (Quaternary)130 - 150
Vinylic (Quaternary)120 - 140
Methyl (Ketone)20 - 30
Methyl (Vinylic)15 - 25
Methyl (Vinylic)15 - 25

Note: The predicted chemical shifts are estimates and can be influenced by the solvent and specific experimental parameters.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular structure. For example, correlations between the methyl protons and the vinylic and carbonyl carbons would confirm the core structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample of this compound and for confirming its identity. The retention time in the gas chromatogram is a characteristic of the compound, and the mass spectrum provides its molecular weight and a fragmentation fingerprint. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₂H₁₄O, the calculated exact mass is 174.1045 Da. HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar organic compounds like this compound. In positive ion mode, the compound is expected to readily form a protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₂H₁₄O, the exact mass of the neutral molecule is 174.1045 g/mol . nih.gov The primary ion observed in the ESI-MS spectrum would therefore be the [M+H]⁺ ion with a mass-to-charge ratio (m/z) of approximately 175.1118.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would reveal characteristic fragmentation patterns that help confirm the structure. The fragmentation of α,β-unsaturated ketones in ESI-MS is influenced by the stability of the resulting fragment ions. Proposed fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve cleavages at the bonds adjacent to the carbonyl group and within the isopropyl moiety.

Common fragmentation patterns for similar compounds often include the loss of small neutral molecules. researchgate.netresearchgate.net For this compound, potential fragmentation could involve the loss of a methyl radical (•CH₃) or the elimination of neutral molecules such as carbon monoxide (CO) or ethene (C₂H₄) following rearrangement. The stability of the phenyl group and the conjugated system plays a significant role in directing the fragmentation pathways. researchgate.net

Table 1: Proposed ESI-MS Fragmentation Data for this compound

m/z (Proposed) Ion Formula Identity Notes
175.1118[C₁₂H₁₅O]⁺[M+H]⁺Protonated molecular ion.
159.0810[C₁₁H₁₁O]⁺[M+H - CH₄]⁺Loss of methane (B114726) from the isopropyl group.
131.0861[C₁₀H₁₁]⁺[M+H - CO - H₂]⁺Loss of carbon monoxide and subsequent rearrangement.
117.0704[C₉H₉]⁺[M+H - CO - C₂H₄]⁺Loss of carbon monoxide and ethene.
91.0548[C₇H₇]⁺Tropylium ionA common fragment indicating a benzyl (B1604629) moiety.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Features of the Enone System

The infrared (IR) spectrum of this compound is dominated by the characteristic vibrations of its α,β-unsaturated ketone functional group, also known as an enone system. The conjugation of the carbonyl group (C=O) with the carbon-carbon double bond (C=C) and the phenyl ring significantly influences the positions of their respective stretching frequencies. orgchemboulder.com

The most prominent absorption band in the spectrum is the carbonyl (C=O) stretch. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.com However, in an α,β-unsaturated ketone like the title compound, conjugation lowers the energy of the C=O bond, shifting this absorption to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹. orgchemboulder.com

Another key feature is the C=C stretching vibration of the alkene, which is expected to appear in the 1640-1680 cm⁻¹ region. udel.edu The spectrum will also display characteristic absorptions for the phenyl group, including C=C stretching vibrations within the aromatic ring around 1600 and 1500 cm⁻¹. udel.edu Furthermore, C-H stretching vibrations will be observable: aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹. udel.edu

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic (Phenyl)
3000 - 2850C-H StretchAliphatic (Methyl)
1685 - 1666C=O Stretchα,β-Unsaturated Ketone
1640 - 1680C=C StretchAlkene
1600, 1500C=C StretchAromatic Ring
1300 - 1080C-O StretchKetone

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The ultraviolet-visible (UV-Vis) spectrum of this compound is defined by its extensive conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group. This conjugation is responsible for the compound's ability to absorb light in the UV region. researchgate.net Compounds with such chromophores, like chalcones, typically exhibit strong absorption bands corresponding to electronic transitions. nih.govacs.org

Two primary electronic transitions are expected for this molecule:

π → π* Transition: This is a high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This transition involves the entire conjugated system and is expected to appear as a strong band (λmax) in the 280-320 nm range. researchgate.netbas.bg

n → π* Transition: This is a lower-intensity absorption caused by the promotion of an electron from a non-bonding (n) orbital of the carbonyl oxygen to a π* antibonding orbital. This transition is typically observed as a weaker band or shoulder at a longer wavelength, often above 300 nm.

The exact position and molar absorptivity (ε) of these bands are influenced by the solvent polarity. The presence of electron-donating or electron-withdrawing groups on the phenyl ring could further shift the absorption maxima. bas.bg For the unsubstituted phenyl group in this compound, the spectrum will be characteristic of a benzalacetone-type chromophore.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition Type Typical Wavelength Range (λmax) Relative Intensity
π → π280 - 320 nmHigh (Strong)
n → π> 300 nmLow (Weak)

Computational and Theoretical Chemistry Studies of 4 Methyl 3 Phenylpent 3 En 2 One

Quantum Chemical Modeling of Molecular Geometry and Electronic Structure

Quantum chemical modeling is a fundamental tool for understanding the intrinsic properties of a molecule. It provides insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting a compound's reactivity and physical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules, such as their optimized geometry, vibrational frequencies, and electronic structure. Despite the power and prevalence of DFT methods in chemical research, there are no published studies that report DFT calculations specifically for 4-methyl-3-phenylpent-3-en-2-one. Consequently, detailed data on its bond lengths, bond angles, dihedral angles, and electronic properties derived from DFT are not available in the scientific literature.

High-Level Ab Initio Methods for Benchmarking and Accuracy

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed to provide benchmark-quality data for molecular systems. These methods, while computationally more intensive than DFT, offer a higher level of accuracy for properties like molecular energies and geometries. A search of the available literature reveals no studies that have applied these high-level ab initio methods to this compound for the purpose of benchmarking or achieving high-accuracy predictions of its properties.

Computational Investigations of Reaction Mechanisms and Energetics

Computational chemistry plays a vital role in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy changes that occur. This information is invaluable for understanding reaction kinetics and thermodynamics.

Transition State Localization and Activation Energy Barrier Determination

The study of reaction mechanisms heavily relies on the ability to locate transition states and calculate the associated activation energy barriers. These parameters are key to understanding the feasibility and rate of a chemical transformation. To date, no computational investigations have been published that focus on the reaction mechanisms involving this compound. As a result, there is no available data on the transition state structures or activation energies for any of its potential reactions.

Conformational Analysis and Stereoisomer Energy Profiles

For flexible molecules like this compound, conformational analysis is essential for understanding which three-dimensional structures are most stable and how the molecule might behave in different environments. This involves calculating the relative energies of different conformers and the energy barriers for their interconversion.

A review of the literature indicates that no systematic conformational analysis or study of the energy profiles of the potential stereoisomers (E/Z isomers) of this compound has been reported. Therefore, information regarding the relative stabilities of its different conformations and stereoisomers, as determined by computational methods, is not available.

Spectroscopic Property Predictions through Computational Methods

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the spectroscopic properties of molecules. For α,β-unsaturated ketones such as this compound, these theoretical calculations provide valuable insights into their electronic structure and behavior, which can be correlated with experimental spectroscopic data.

Computational studies on analogous α,β-unsaturated ketones and chalcones frequently employ DFT methods to predict a range of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. nih.govresearchgate.net The B3LYP functional is a commonly utilized method for these calculations, often paired with various basis sets to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net For the prediction of electronic spectra, Time-Dependent DFT (TD-DFT) is the standard approach. acs.org

The general procedure involves first optimizing the molecular geometry of the compound to find its most stable conformation. Following this, the spectroscopic properties are calculated based on this optimized geometry. Theoretical calculations have been shown to be in good agreement with experimental results for similar compounds. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

Computational methods can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. These calculations help in the assignment of experimental spectra and can offer insights into the electronic environment of the different nuclei in the molecule. The predicted chemical shifts for this compound, based on typical results from DFT calculations on similar structures, are presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon - ~198.0
Phenyl C1 - ~135.0
Phenyl C2, C6 ~7.40 ~129.0
Phenyl C3, C5 ~7.35 ~128.5
Phenyl C4 ~7.30 ~128.0
Vinylic Carbon - ~140.0
Vinylic Proton ~6.50 -
Methyl (Ketone) ~2.20 ~25.0
Methyl (Vinyl) ~2.10 ~20.0
Methyl (Vinyl) ~1.90 ~18.0

Predicted Infrared (IR) Vibrational Frequencies

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. These predictions are instrumental in assigning the various vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include the characteristic C=O and C=C stretching frequencies of the enone system.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch ~1685
C=C Stretch (Alkene) ~1640
C-H Stretch (Aromatic) ~3050-3100
C-H Stretch (Aliphatic) ~2900-3000

Predicted UV-Vis Electronic Transitions

TD-DFT calculations are used to predict the electronic absorption spectra of molecules. For an α,β-unsaturated ketone like this compound, the key electronic transitions are the n→π* and π→π* transitions associated with the conjugated system. The predicted maximum absorption wavelengths (λmax) provide insight into the electronic structure and can be compared with experimental UV-Vis spectra. researchgate.net Studies on similar systems have shown that conjugation of a double bond with a carbonyl group affects the intensity of the π→π* transition. researchgate.net

Table 3: Predicted UV-Vis Absorption for this compound

Transition Predicted λmax (nm)
π→π* ~250-290
n→π* ~310-340

Applications of 4 Methyl 3 Phenylpent 3 En 2 One in Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The strategic placement of functional groups in 4-Methyl-3-phenylpent-3-en-2-one makes it an exemplary starting material for a variety of organic transformations. The electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene allows for a range of nucleophilic attacks, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity is fundamental to its role as a versatile building block.

One of the primary reactions that underscores its utility is the Michael addition, a conjugate addition of a nucleophile to the β-carbon. byjus.com This reaction is a powerful tool for carbon-carbon bond formation and is instrumental in the synthesis of more complex structures. For instance, the reaction of this compound with a suitable enolate can lead to the formation of a 1,5-dicarbonyl compound, a key intermediate in many synthetic pathways. byjus.com

Furthermore, the carbonyl group can undergo standard reactions such as reduction to an alcohol or conversion to an imine, further expanding the diversity of accessible derivatives. The phenyl group attached to the double bond also influences the reactivity of the molecule through electronic and steric effects, often providing a handle for further functionalization or directing the stereochemical outcome of reactions.

Utilization in the Synthesis of Diverse Heterocyclic and Carbocyclic Scaffolds

The ability of this compound to participate in cyclization reactions makes it a cornerstone in the synthesis of a wide array of heterocyclic and carbocyclic frameworks, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Heterocyclic Synthesis

The 1,3-dielectrophilic nature of the enone system in this compound is perfectly suited for reactions with dinucleophiles to construct various heterocyclic rings.

Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a classic and widely used method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govresearchgate.net The reaction proceeds via a condensation reaction to form a hydrazone, followed by an intramolecular Michael addition. researchgate.net Specifically, reacting this compound with hydrazine would be expected to yield a substituted pyrazole, a structural motif found in many biologically active compounds. nih.gov

Pyrimidines: Pyrimidine (B1678525) rings can be constructed through a [3+3] annulation reaction between an amidine and an α,β-unsaturated ketone. rsc.orgrsc.org This tandem reaction involves the formation of a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the aromatic pyrimidine. rsc.org The use of this compound in this reaction would lead to the formation of a highly substituted pyrimidine derivative.

Pyridines: Substituted pyridines can be synthesized from α,β-unsaturated ketoximes and alkenylboronic acids in a copper-catalyzed cascade reaction. nih.gov The corresponding oxime of this compound could serve as a precursor in this type of transformation, providing access to complex pyridine (B92270) structures. Another approach involves the rhodium-catalyzed coupling of α,β-unsaturated oximes with alkenes. nih.govacs.org

Carbocyclic Synthesis

The construction of carbocyclic rings is another significant application of this compound, most notably through the Robinson annulation.

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. byjus.comwikipedia.orgmasterorganicchemistry.com In this sequence, an enolate (the Michael donor) adds to an α,β-unsaturated ketone (the Michael acceptor), such as this compound. libretexts.org The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a cyclohexenone derivative. byjus.commasterorganicchemistry.comjk-sci.com This methodology is a cornerstone in the synthesis of steroids, terpenoids, and other natural products. byjus.com

Development of Derivatives for Specific Chemical Applications (e.g., as intermediates for industrial chemicals)

While specific large-scale industrial applications of derivatives of this compound are not extensively documented in publicly available literature, the general class of α,β-unsaturated ketones serves as crucial intermediates in various industrial sectors.

Perfumery and Fragrances: Many aldehydes and ketones, including α,β-unsaturated ketones, are known for their characteristic odors and are used in the formulation of perfumes and flavoring agents. ncert.nic.in Condensation products of unsaturated ketones with aldehydes, in particular, play a significant role in the perfume industry. google.com Derivatives of this compound could potentially be explored for their olfactory properties. epo.orggoogle.com

Polymer Industry: α,β-Unsaturated carbonyl compounds are prone to polymerization due to their extended conjugation. wikipedia.org For instance, acetone, a simple ketone, is a precursor in the production of polymers like polycarbonates and polyurethanes. wikipedia.org While direct polymerization of this compound is not a primary application, its derivatives could potentially be designed as monomers for specialty polymers. The reactivity of the double bond and carbonyl group offers handles for creating cross-linked polymers or functionalized polymer chains.

Fine Chemical Synthesis: The diverse reactivity of this compound makes it a valuable intermediate for the synthesis of more complex and high-value chemicals. Its ability to introduce a substituted phenylpentenone substructure is a key feature that can be leveraged in multi-step syntheses of fine chemicals and active pharmaceutical ingredients.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-3-phenylpent-3-en-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via aldol condensation between acetophenone derivatives and methyl vinyl ketone under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst loading (e.g., NaOH or p-toluenesulfonic acid). For stereochemical control, inert atmospheres (N₂) prevent oxidation of intermediates. Reaction progress is monitored via TLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the α,β-unsaturated ketone structure (δ ~6.5–7.5 ppm for enone protons; carbonyl carbon at ~200 ppm).
  • IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
  • Mass Spectrometry : EI-MS provides molecular ion ([M⁺]) and fragmentation patterns for structural validation.
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How are physicochemical properties like logP and solubility experimentally determined for this compound?

  • Methodology :

  • logP : Measured via shake-flask method using octanol/water partitioning, analyzed by HPLC .
  • Solubility : Determined gravimetrically in solvents (e.g., DMSO, ethanol) at 25°C.
  • Melting Point : Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In amber glass bottles under nitrogen at 4°C to prevent degradation.
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting reactivity or spectroscopic results) be systematically resolved?

  • Methodology : Apply triangulation by cross-validating results with multiple techniques (e.g., XRD for crystal structure vs. computational DFT calculations). Use statistical tools (e.g., ANOVA) to assess variability in replicate experiments. Review synthetic pathways for unintended byproducts via LC-MS .

Q. What frameworks are used to assess the environmental impact of this compound in aquatic ecosystems?

  • Methodology : Follow the QSAFR model (Quantitative Structure-Activity Relationship for Fragrance Materials) to predict biodegradability and toxicity. Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays. Reference the IDEA project’s risk assessment guidelines for fragrance ingredients .

Q. How can computational modeling predict the compound’s reactivity in catalytic reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in silico .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

  • Methodology :

  • Derivative Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or enone positions via Friedel-Crafts alkylation or Heck coupling.
  • Bioactivity Assays : Test antimicrobial activity (MIC against E. coli and S. aureus) or enzyme inhibition (e.g., COX-2) using fluorometric assays.
  • SAR Analysis : Multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.